

Supinoxin Animal Model Dosing Data

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Compound Focus: Supinoxin

CAS No.: 888478-45-3

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The table below summarizes the key parameters for **Supinoxin** dosing in animal models as reported in preclinical studies.

Tumor Model	Animal Species	Dose	Frequency & Duration	Route of Administration	Reported Outcome	Source Citation
Triple-Negative Breast Cancer (MDA-MB-231 xenograft)	Mouse (unspecified)	160, 320, 600 mg/kg	Once weekly for 3 weeks	Oral	Strong dose-dependent tumor growth inhibition (TGI of 55.7% to 94.58%) [1]	
Small-Cell Lung Cancer (H69AR xenograft & PDX models)	Mouse (unspecified)	Data not specified in results	Data not specified in results	Data not specified in results	Mitigated tumor growth <i>in vivo</i> [2] [3]	
Pharmacokinetic Study (non-tumor-bearing)	Male Sprague Dawley Rats	0.5, 1, 5 mg/kg	Single dose	Intravenous & Oral	Dose-proportional PK; Absolute oral bioavailability: ~57% [4]	

Experimental Protocol for In Vivo Efficacy Studies

Based on the aggregated information, here is a reconstruction of the general methodology that could be used for **Supinoxin** efficacy testing in mice. You should adapt and optimize these steps for your specific research context.

Animal and Tumor Model Preparation

- **Animals:** Use immunocompromised mice (e.g., athymic nude or NSG mice) suitable for hosting human tumor xenografts.
- **Cell Line:** For SCLC studies, the chemo-resistant **H69AR** cell line was used [2]. For TNBC, the **MDA-MB-231** cell line was used [1].
- **Tumor Inoculation:** Culture cells and subcutaneously inject a suspension (e.g., 5×10^6 cells in Matrigel) into the flank of each mouse.
- **Randomization:** Once tumors reach a target volume (e.g., 100-150 mm³), randomize mice into treatment and control groups to ensure similar average tumor size across groups.

Drug Formulation and Administration

- **Formulation:** **Supinoxin** can be formulated in a vehicle consisting of **10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline** [4].
- **Dosing:**
 - For a proof-of-concept efficacy study in TNBC models, doses of **160, 320, and 600 mg/kg** were administered orally, once weekly for three weeks [1].
 - The optimal dose and schedule for SCLC models were not explicitly detailed in the results. A dose-ranging study would be necessary to establish this.
- **Control Groups:** Include a vehicle-control group that receives the formulation without the active compound.

Efficacy and Toxicity Monitoring

- **Tumor Measurement:** Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Body Weight:** Monitor and record the body weight of each animal at the same frequency as tumor measurement to assess general toxicity.
- **Endpoint Analysis:** At the end of the study, euthanize the animals and collect tumors for further ex vivo analysis (e.g., weighing, immunohistochemistry, molecular analysis).

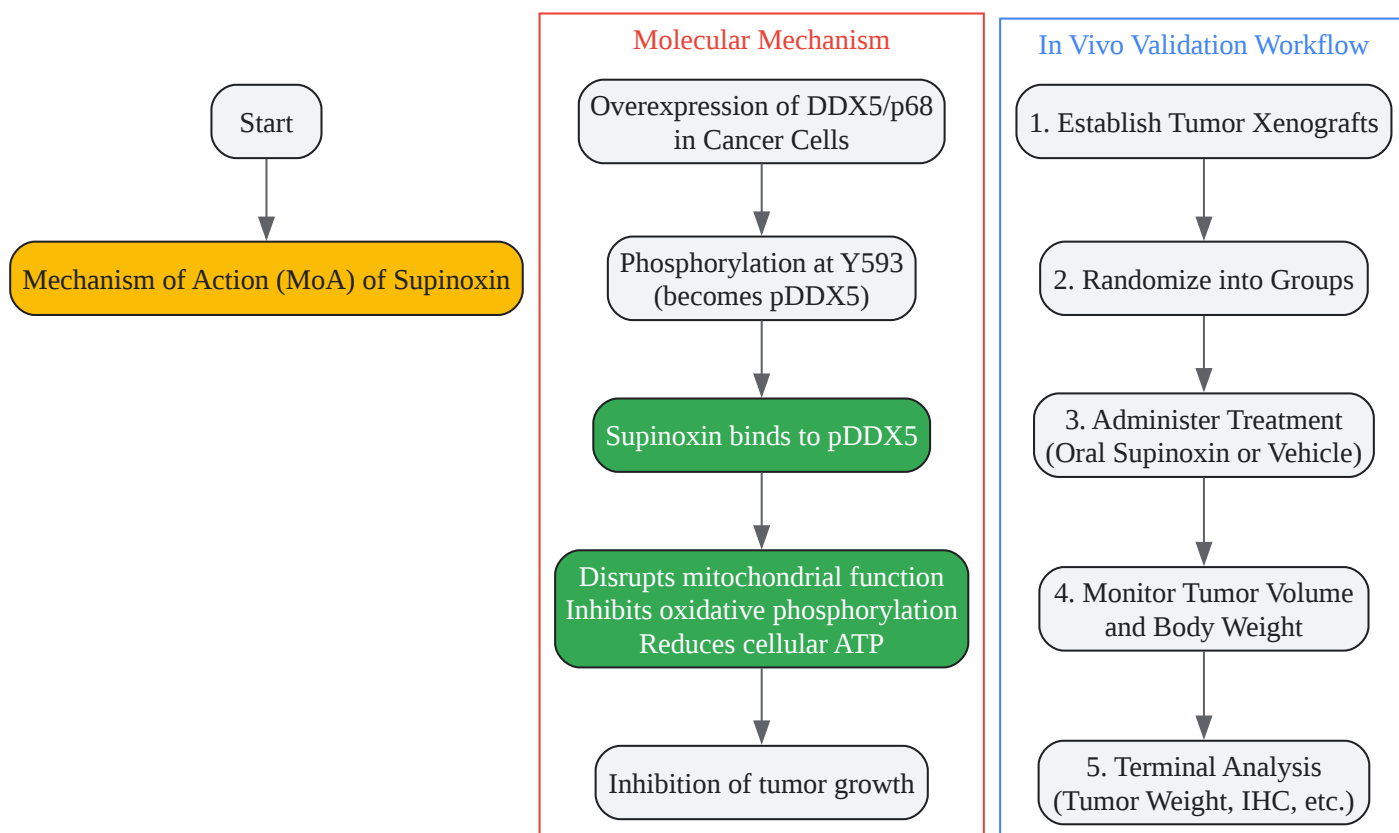
Supinoxin Pharmacokinetic Profile in Rats

A dedicated PK study in male Sprague-Dawley rats provides foundational data for dosing decisions [4]. Key findings are summarized below.

Parameter	Value (Mean)	Details
Terminal Half-life	2.54 - 2.80 hours	After intravenous (IV) injection (0.5-5 mg/kg)
Systemic Clearance	691 - 865 mL/h/kg	After IV injection
Volume of Distribution	2040 - 3500 mL/kg	Suggests extensive tissue distribution
Absolute Oral Bioavailability	56.9 - 57.4%	Indicates modest absorption
Primary Elimination Route	Metabolism (Phase I)	Fecal recovery: 16.5% (IV), 46.8% (Oral); Urinary recovery: Negligible

Mechanism of Action and Proposed Workflow

Supinoxin is a first-in-class inhibitor of phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in many cancers [5] [6]. The proposed mechanism and experimental workflow for in vivo validation are illustrated below.



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Key Considerations for Researchers

- **Model Selection:** **Supinoxin** has shown efficacy in both **chemo-sensitive (H69)** and **chemo-resistant (H69AR) SCLC lines** in vitro, suggesting its potential to overcome resistance [2] [3].
- **Combination Therapy:** Research suggests **Supinoxin** may be most effective in combination with other therapeutics. The goal is to use **Supinoxin** to keep tumors small and vulnerable, then "hit the tumors with something else that will kill them" [5].
- **Toxicology:** The maximum tolerated dose (MTD) in mice is not specified in the available literature. Thorough toxicology studies are essential before progressing further in drug development.

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